Bischloroacetylethylinediamine
Overview
Description
Acetamide, N,N’-ethylenebis(chloro-: is a chemical compound with the molecular formula C6H10Cl2N2O2 and a molecular weight of 213.064 g/mol . . This compound is characterized by its white solid form and is soluble in solvents such as dimethyl sulfoxide and methanol . It is primarily used in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N,N’-ethylenebis(chloro- involves the reaction of ethylenediamine with chloroacetyl chloride . The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Ethylenediamine} + 2 \text{Chloroacetyl chloride} \rightarrow \text{Acetamide, N,N’-ethylenebis(chloro-} + 2 \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of Acetamide, N,N’-ethylenebis(chloro- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: Acetamide, N,N’-ethylenebis(chloro- undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with the use of water as the solvent.
Major Products:
Scientific Research Applications
Acetamide, N,N’-ethylenebis(chloro- has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as a precursor for the development of pharmaceutical agents.
Industry: It is employed in the production of polymers and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Acetamide, N,N’-ethylenebis(chloro- involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with proteins, altering their structure and function . The pathways involved in its mechanism of action include enzyme inhibition and protein modification .
Comparison with Similar Compounds
- N,N’-Bis(chloroacetyl)-1,2-diaminoethane
- N,N’-Ethylenebis(2-chloroacetamide)
- N,N’-Bis(2-chloroacetyl)ethylenediamine
Comparison: Acetamide, N,N’-ethylenebis(chloro- is unique due to its specific molecular structure, which allows for distinct interactions with enzymes and proteins . Compared to similar compounds, it exhibits higher reactivity in substitution reactions and greater stability under various conditions . Its versatility in scientific research and industrial applications further distinguishes it from other related compounds .
Properties
IUPAC Name |
2-chloro-N-[2-[(2-chloroacetyl)amino]ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2N2O2/c7-3-5(11)9-1-2-10-6(12)4-8/h1-4H2,(H,9,11)(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUBHNCENTUVMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)CCl)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180834 | |
Record name | Acetamide, N,N'-ethylenebis(chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2620-09-9 | |
Record name | N,N′-Bis(chloroacetyl)ethylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2620-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Ethylenebis(chloroacetamide) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002620099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WLN: G1VM2MV1G | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49395 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N,N'-ethylenebis(chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-ethylenebis[2-chloroacetamide] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.232 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N'-ETHYLENEBIS(CHLOROACETAMIDE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H8KCX7L2G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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